4,7-Dichloroquinoline

Vue d'ensemble

Description

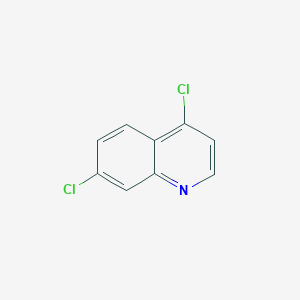

4,7-Dichloroquinoline (CAS 86-98-6) is a halogenated quinoline derivative characterized by chlorine substituents at the 4- and 7-positions of the quinoline ring. It is a critical intermediate in synthesizing antimalarial drugs such as chloroquine (CQ), hydroxychloroquine (HCQ), and amodiaquine . Its synthesis typically involves cyclocondensation of m-chloroaniline with ethoxymethylenemalonic ester or oxaloacetic ester, followed by hydrolysis, decarboxylation, and chlorination using phosphorus oxychloride (POCl₃) . Industrial-scale production achieves yields exceeding 85% .

Key applications include:

- Antimalarial drug synthesis: Reacts with aminoalkylamines to form CQ and HCQ .

- Antiviral/insecticidal activity: Inhibits dengue virus (DENV-2) replication (IC₅₀: 0.49–3.03 µM) and demonstrates larvicidal effects against Anopheles stephensi and Aedes aegypti (LC₅₀: 4.4–10.7 µM/mL) .

- Low cytotoxicity: Non-toxic to Vero cells at concentrations ≤100 µM/mL .

Méthodes De Préparation

Historical Development of Synthesis Methods

The synthesis of 4,7-dichloroquinoline traces back to a 1937 IG Farben patent, which outlined its initial preparation as a precursor for antimalarial agents . Early methods relied on the Gould–Jacobs reaction, involving condensation of meta-chloroaniline with diethyl ethoxymethylenemalonate to form an acrylate intermediate. Cyclization in high-boiling solvents like Dowtherm A or diphenyl ether produced the quinoline core, followed by hydrolysis, decarboxylation, and chlorination . These foundational steps remain central to contemporary synthetic routes, albeit with refinements in reagent selection and process optimization.

Gould–Jacobs Reaction Route

Condensation of meta-Chloroaniline with Diethyl Ethoxymethylenemalonate

The reaction between meta-chloroaniline (7 ) and diethyl ethoxymethylenemalonate (6 ) proceeds under mildly acidic conditions to form ethyl α-carbethoxy-β-m-chloroanilinoacrylate (8 ). This step, conducted at 90–100°C for 1 hour, achieves near-quantitative yields by removing ethanol as a byproduct . The acrylate intermediate is used directly in the next step without purification, minimizing material loss .

Thermal Cyclization to Quinoline Ester

Cyclization of 8 in high-boiling solvents like Dowtherm A or diphenyl ether at 250–260°C generates the quinoline ester 9 . This exothermic process requires careful temperature control to avoid decomposition, yielding 90–96% of the cyclized product . Diphenyl ether is preferred industrially due to its stability and ease of recovery .

Hydrolysis and Decarboxylation

The ester 9 undergoes alkaline hydrolysis with 10% sodium hydroxide at reflux, producing 7-chloro-4-hydroxy-3-quinolinecarboxylic acid (10 ) in 98% yield . Subsequent decarboxylation at 200–220°C removes the carboxylic acid group, yielding 4-hydroxy-7-chloroquinoline (11 ). This step is critical for activating the 4-position for chlorination .

Chlorination with Phosphorus Oxychloride

Treatment of 11 with phosphorus oxychloride (POCl₃) at reflux (105–110°C) for 1–2 hours replaces the hydroxyl group with chlorine, producing this compound (5 ) in 81–90% yield . Excess POCl₃ is removed via distillation, and the crude product is neutralized with sodium bicarbonate to pH 7–9 before crystallization from ethanol .

Alternative Synthetic Approaches

One-Pot Cyclization-Chlorination

Recent patents describe a streamlined method where 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester undergoes simultaneous hydrolysis, decarboxylation, and chlorination in a single reactor . This approach reduces intermediate isolation steps, achieving a total yield of 70% with 99% purity, suitable for industrial scale-up .

Mannich Reaction-Based Pathways

A three-step route involving a Mannich reaction, substitution with this compound, and rehydration has been explored for antimalarial drug synthesis . While less common for 5 itself, this method highlights the versatility of this compound in downstream applications .

Industrial-Scale Manufacturing Processes

Modern production of this compound emphasizes cost efficiency and sustainability. A 2023 process development study achieved an overall yield of 75% with a material cost of $24.15/kg, outperforming market prices by 42% . Key metrics include:

| Parameter | Value | Source |

|---|---|---|

| Total Yield | 75% | |

| Purity | ≥99% | |

| Process Mass Intensity | 9.65 kg/kg | |

| Chlorination Efficiency | 89.5% |

Industrial protocols prioritize solvent recycling (e.g., diphenyl ether recovery) and continuous-flow systems to minimize waste .

Comparative Analysis of Methodologies

Reaction Conditions and Yields

The Gould–Jacobs route remains the most reliable, with cyclization and chlorination steps contributing to its 75–90% overall yield . Alternative one-pot methods, while efficient, require precise control to avoid side products like 4,6-dichloroquinoline, detected via GC–MS .

Environmental and Economic Considerations

Phosphorus oxychloride, though effective, poses handling challenges due to its corrosive nature. Recent advances explore trichlorophosphate as a safer alternative, achieving comparable yields . Industrial processes also report a 42% material margin, underscoring their economic viability .

Analyse Des Réactions Chimiques

Types of Reactions: 4,7-Dichloroquinoline undergoes various chemical reactions, including nucleophilic aromatic substitution, oxidation, and reduction. The chlorine atom in the 4-position of the pyridine ring is particularly reactive in nucleophilic aromatic substitution reactions .

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: This reaction typically involves primary amines as nucleophiles, leading to the formation of derivatives such as chloroquine.

Oxidation and Reduction: Specific conditions and reagents for these reactions depend on the desired products and the functional groups present in the molecule.

Major Products:

Chloroquine: Formed through nucleophilic aromatic substitution with primary amines.

Other Derivatives: Various derivatives can be synthesized depending on the nucleophiles and reaction conditions used.

Applications De Recherche Scientifique

4,7-Dichloroquinoline has a wide range of applications in scientific research:

Biology and Medicine: It is a key intermediate in the production of antimalarial drugs such as chloroquine and hydroxychloroquine. These drugs are used to treat malaria and autoimmune diseases like lupus and rheumatoid arthritis.

Industry: The compound is used in the synthesis of hybrid aminoquinoline-triazine derivatives with antimicrobial activity.

Mécanisme D'action

The mechanism of action of 4,7-dichloroquinoline derivatives, such as chloroquine, involves the inhibition of heme polymerase in the malaria parasite. This inhibition prevents the detoxification of heme, leading to the accumulation of toxic heme and the death of the parasite . The compound’s derivatives also exhibit various biological activities, including antimicrobial and anti-inflammatory effects, by interacting with specific molecular targets and pathways .

Comparaison Avec Des Composés Similaires

Chloroquine (CQ)

- Structure: 4,7-Dichloroquinoline linked to a 4-amino-1-methylbutylamine side chain.

- Synthesis: Derived from nucleophilic substitution of this compound with 4-diethylamino-1-methylbutylamine at 130–155°C .

- Activity: Parameter this compound Chloroquine Antiplasmodial IC₅₀ (CQ-s) 6.7 nM 23 nM Antiplasmodial IC₅₀ (CQ-r) 8.5 nM 27.5 nM DENV-2 inhibition IC₅₀: 0.49–3.03 µM No direct activity Advantage: this compound exhibits higher potency against Plasmodium falciparum and direct antiviral effects, unlike CQ .

Hydroxychloroquine (HCQ)

- Structure : Similar to CQ but with a hydroxyl group on the side chain.

- Synthesis: Reacts this compound with 4-[ethyl(2-hydroxyethyl)amino]-1-methylbutylamine .

- Activity: HCQ shares CQ’s antimalarial mechanism but has reduced retinal toxicity. Neither HCQ nor CQ inhibits DENV-2 as effectively as this compound .

Amodiaquine

- Structure: this compound coupled to a 4-acetamidophenol moiety.

- Synthesis: Mannich reaction followed by substitution with this compound (yield: 90%) .

- Activity : Comparable antimalarial efficacy to CQ but with higher hepatotoxicity risk. Lacks insecticidal or antiviral properties .

Ferroquine

- Structure: this compound analog with a ferrocene unit.

- Activity: Overcomes CQ resistance (IC₅₀: 10–20 nM against CQ-resistant strains) but requires complex metallochemical synthesis, unlike this compound’s cost-effective route .

4-Organylsulfenyl-7-Chloroquinolines

- Structure: this compound derivatives with sulfenyl groups.

- Synthesis : Direct reaction with organylthiols in DMSO .

Key Research Findings

Efficiency in Synthesis: this compound is synthesized in 3–5 steps, whereas ferroquine requires 8+ steps . Industrial processes yield >89% purity, with ≤1% 4,5-dichloroquinoline impurity .

Biological Superiority :

- Antiplasmodial : 3–4× more potent than CQ against resistant P. falciparum .

- Antiviral : Reduces DENV-2 plaque-forming units (PFU) by 79% at 40 µg/mL .

Environmental Impact: Non-toxic to aquatic ecosystems at larvicidal concentrations (≤10 µM/mL) .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Chlorine Positions | Key Functional Groups | Primary Application |

|---|---|---|---|

| This compound | 4, 7 | None | Drug intermediate, insecticide |

| Chloroquine | 4, 7 | Aminoalkylamine side chain | Antimalarial |

| Ferroquine | 4, 7 | Ferrocene moiety | CQ-resistant malaria |

Table 2: Toxicity Profile

| Compound | Cytotoxicity (Vero cells) | Ecotoxicity (LC₅₀, A. aegypti) |

|---|---|---|

| This compound | >100 µM/mL | 5.016–10.669 µM/mL |

| Chloroquine | 50 µM/mL | Not applicable |

Activité Biologique

4,7-Dichloroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimalarial and anticancer research. This article provides a comprehensive overview of its biological properties, including synthesis, activity against various pathogens, and potential therapeutic applications.

1. Synthesis of this compound Derivatives

The synthesis of this compound often serves as a precursor for generating various derivatives with enhanced biological activities. Recent studies have focused on modifying this compound to improve its efficacy and reduce toxicity. For instance, researchers have synthesized derivatives that incorporate different functional groups to enhance their pharmacological profiles.

Table 1: Summary of Synthesized Derivatives and Their Biological Activities

| Compound | Synthesis Method | Antimalarial Activity (IC50 µM) | Antitumor Activity (IC50 µM) |

|---|---|---|---|

| 2 | Click Chemistry | 35.29 | 14.68 (MCF-7) |

| 3 | Nucleophilic Substitution | 25.37 | 14.53 (MCF-7) |

| 4 | Various Methods | 42.61 | 50.03 (Hela) |

| 9 | Thiosemicarbazone Formation | 11.92 | 7.54 (MCF-7) |

2. Antimalarial Activity

This compound exhibits notable antimalarial properties, particularly against Plasmodium falciparum, the causative agent of malaria. Studies have shown that it can inhibit both chloroquine-sensitive and chloroquine-resistant strains effectively.

- Mechanism of Action : The antimalarial activity is attributed to the compound's ability to interfere with the parasite's heme polymerization process and inhibit nucleic acid synthesis.

- Comparative Efficacy : In vitro studies indicated that derivatives of this compound had IC50 values significantly lower than those of chloroquine, highlighting their potential as more effective antimalarial agents .

3. Antitumor Activity

The anticancer potential of this compound has been explored in various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancer cells.

- Selectivity : Certain derivatives demonstrated selective cytotoxicity towards cancer cells while showing minimal toxicity to normal human liver cells (HL-7702). For example, compound 9 exhibited an IC50 value of 7.54 µM against MCF-7 cells, suggesting a promising therapeutic index .

- Mechanisms : The anticancer activity may involve induction of apoptosis and inhibition of cell proliferation through DNA damage mechanisms .

4. Other Biological Activities

In addition to antimalarial and anticancer effects, this compound has shown potential antiviral activity:

- Dengue Virus Inhibition : Studies reported that this compound significantly inhibited the dengue virus serotype DENV-2 in vitro, presenting an alternative application in viral infections .

- Safety Profile : Toxicity assessments indicate that at concentrations up to 100 µM/mL, the compound exhibits negligible toxicity towards host cells .

5. Case Studies and Research Findings

Several case studies illustrate the effectiveness of this compound derivatives in clinical settings:

- A study involving a series of synthesized quinoline derivatives demonstrated that modifications led to compounds with improved antimalarial activity compared to traditional treatments .

- Research on the anticancer properties highlighted the efficacy of specific derivatives against resistant cancer cell lines, providing insights into new treatment avenues .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4,7-dichloroquinoline, and how do reaction conditions influence yield?

The Conrad-Limpach synthesis is a classical method, involving condensation of 3-chloroaniline with ethyl ethoxymethylenemalonate under mildly acidic conditions to form an imine, followed by cyclization at high temperatures. Subsequent hydrolysis, decarboxylation, and chlorination with POCl₃ yield this compound . Industrial methods use sodium hydroxide hydrolysis of 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester, followed by decarboxylation and POCl₃ chlorination . Optimizing chlorination time and temperature (e.g., 250–270°C for decarboxylation) is critical for purity ≥99% .

Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Key techniques include:

- NMR (¹H, ¹³C, 2D-COSY/HMBC) : Resolves structural connectivity and confirms substitution patterns .

- LC-MS : Identifies impurities (e.g., in piperaquine synthesis) with high sensitivity .

- IR spectroscopy : Detects functional groups like C-Cl and aromatic C-H stretches .

- X-ray crystallography : Confirms planar molecular geometry (r.m.s. deviation ≤0.026 Å) and crystal packing .

Q. What are the primary applications of this compound in medicinal chemistry?

It is a key intermediate for antimalarials (chloroquine, hydroxychloroquine, amodiaquine) via nucleophilic substitution at the 4-position . Derivatives like N-(2-(indol-3-yl)ethyl)-7-chloroquinolin-4-amines show antiparasitic and anticancer activity .

Advanced Research Questions

Q. How does the differential reactivity of chlorine atoms at the 4- and 7-positions impact derivatization?

The 4-position chlorine (pyridine ring) is more reactive in nucleophilic aromatic substitution (SNAr) due to electron withdrawal by the ring’s nitrogen, facilitating selective replacement with amines, thiols, or aryl groups. The 7-position (benzene ring) is less reactive, requiring harsher conditions . This selectivity enables targeted synthesis of hybrid molecules, such as 2-imino-thiazolidin-4-one derivatives .

Q. What analytical strategies resolve contradictions in impurity profiles during antimalarial drug synthesis?

Contradictions arise from byproducts like unreacted intermediates or over-chlorinated species. Strategies include:

- HPLC-DAD/UV : Quantifies impurities in real-time.

- High-resolution MS : Differentiates isobaric species.

- 2D-NMR (HSQC, HMBC) : Assigns structural ambiguities, as demonstrated in piperaquine impurity analysis .

Q. How do structural modifications at the 4-position influence antimalarial activity?

Substitution with aminoalkyl side chains (e.g., 5-diethylamino-2-aminopentane) enhances Plasmodium targeting by inhibiting heme detoxification. Bulky substituents improve binding to heme polymerase, while hydrophilic groups modulate pharmacokinetics . Structure-activity studies show that 4-amino derivatives retain efficacy against chloroquine-resistant strains .

Q. What methodologies validate synthetic routes for novel this compound-based hybrids?

- Reaction monitoring : TLC/HPLC tracks intermediates during SNAr or Suzuki coupling .

- Kinetic studies : Assess reaction rates under varying temperatures/solvents (e.g., reflux in excess diamine for amine conjugates) .

- Crystallography : Verifies regioselectivity in derivatives like (E)-2-(4,7-dichloro-2-quinolinyl)-3-(dimethylamino)-2-propenal .

Q. How do crystallization conditions affect the physicochemical properties of this compound?

Single-crystal X-ray studies (P2₁/n space group) reveal monoclinic packing with planar molecules. Crystallization from ethanol yields needle-like crystals (mp 84–86°C), while solvent polarity influences solubility (50 mg/mL in chloroform) . Planarity enhances π-π stacking, relevant for co-crystal engineering .

Q. What are the challenges in scaling up this compound synthesis while maintaining purity?

Key challenges include:

- Decarboxylation control : Excessive heating (>270°C) forms side products.

- Chlorination efficiency : POCl₃ stoichiometry must avoid residual hydroxyl groups.

- Purification : Column chromatography or recrystallization removes dimeric byproducts .

Q. How can computational modeling predict reactivity and stability of this compound derivatives?

Density functional theory (DFT) calculates charge distribution, confirming higher electron deficiency at C4. Molecular docking predicts binding affinity to Plasmodium targets, guiding rational design of analogs with improved efficacy .

Q. Methodological Notes

Propriétés

IUPAC Name |

4,7-dichloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXEWMTXDBOQQKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052590 | |

| Record name | 4,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals; [Alfa Aesar MSDS] | |

| Record name | 4,7-Dichloroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00077 [mmHg] | |

| Record name | 4,7-Dichloroquinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11061 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

86-98-6 | |

| Record name | 4,7-Dichloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,7-Dichloroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Dichloroquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=593 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline, 4,7-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,7-Dichloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,7-dichloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,7-DICHLOROQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z61O2HEQ2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.